N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4S/c1-30-14-5-3-2-4-13(14)23-15(27)10-31-20-25-17(22)16(19(29)26-20)24-18(28)11-6-8-12(21)9-7-11/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKJVYZHTJJPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 443.45 g/mol. It features a pyrimidine core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 443.45 g/mol |
| Chemical Structure (SMILES) | COc1ccccc1NC(=O)CSc1nc(N)c(NC(=O)c2ccc(F)c(F)c2)c(=O)[nH]1 |
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial and antitubercular activities of similar compounds, suggesting that modifications in the structure can enhance efficacy against various pathogens, including Mycobacterium tuberculosis . The presence of the methoxyphenyl group in this compound may contribute to its enhanced antibacterial activity.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Compounds with similar frameworks have been shown to induce apoptosis in cancer cells by targeting cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and subsequent apoptosis, particularly in breast cancer cells .
Inhibition of Enzymatic Activity
Studies have indicated that compounds with a similar structure can inhibit key enzymes involved in cellular processes. For example, some derivatives have demonstrated the ability to inhibit DNA polymerase and other vital enzymes, which could be beneficial in treating viral infections or cancer .
Study on Antibacterial Efficacy
In a comparative study, several pyrimidine derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds with specific substitutions on the phenyl ring exhibited superior activity, indicating that this compound might possess similar or enhanced properties due to its unique structure .
Research on Anticancer Activity
A recent investigation into the effects of pyrimidine derivatives on cancer cell lines revealed that certain modifications could significantly increase their cytotoxicity against breast cancer cells. The study found that compounds targeting CDK-2 pathways led to increased rates of apoptosis, suggesting that this compound could be a candidate for further development .
Comparison with Similar Compounds
Structural and Functional Insights
Impact of Substituents
- Fluorine : Enhances bioavailability and binding affinity via electronegativity and hydrophobic effects.
- Methoxy Groups : Influence solubility and steric interactions; the target compound’s 2-methoxyphenyl group may restrict rotational freedom compared to the analog’s 4-methoxyphenyl .
- Thioether Linkage : Unique to the target compound; may improve resistance to oxidative degradation versus ether or amine linkages.
Conformational Stability
- The analog in exhibits planar aromatic systems (dihedral angles <13°), favoring π-π stacking. The target compound’s thioether and dihydropyrimidinone core may introduce greater conformational flexibility.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
